molecular formula C14H24O2 B13760947 (Z)-Dodeca-9,11-dienyl acetate CAS No. 51760-35-1

(Z)-Dodeca-9,11-dienyl acetate

Cat. No.: B13760947
CAS No.: 51760-35-1
M. Wt: 224.34 g/mol
InChI Key: ARPQLVHCERGNAB-PLNGDYQASA-N
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Description

(Z)-Dodeca-9,11-dienyl acetate: is an organic compound characterized by its unique structure, which includes a dodecane backbone with double bonds at the 9th and 11th positions in the Z-configuration, and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dodeca-9,11-dienyl acetate typically involves the use of alkenyl halides and acetates. One common method is the Wittig reaction, where an aldehyde is reacted with a phosphonium ylide to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Dodeca-9,11-dienyl acetate can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Sodium methoxide (NaOCH3) in methanol (MeOH).

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Saturated alkanes.

    Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry: In chemistry, (Z)-Dodeca-9,11-dienyl acetate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology: In biological research, this compound is investigated for its role in pheromone signaling in insects. It is used to study the behavior and communication of certain moth species .

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industry, this compound is used in the formulation of fragrances and flavors. Its unique scent profile makes it valuable in the production of perfumes and food additives.

Mechanism of Action

The mechanism of action of (Z)-Dodeca-9,11-dienyl acetate in biological systems involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a signaling cascade that results in behavioral changes, such as attraction or repulsion .

Comparison with Similar Compounds

Uniqueness: What sets (Z)-Dodeca-9,11-dienyl acetate apart is its specific double bond configuration and chain length, which confer unique chemical and biological properties. Its specific interaction with insect olfactory receptors makes it a valuable tool in pest management and ecological studies .

Properties

CAS No.

51760-35-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(9Z)-dodeca-9,11-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4-

InChI Key

ARPQLVHCERGNAB-PLNGDYQASA-N

Isomeric SMILES

CC(=O)OCCCCCCCC/C=C\C=C

Canonical SMILES

CC(=O)OCCCCCCCCC=CC=C

Origin of Product

United States

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